molecular formula C15H13ClO3 B6403521 3-(3-Chloro-5-methylphenyl)-5-methoxybenzoic acid CAS No. 1261936-19-9

3-(3-Chloro-5-methylphenyl)-5-methoxybenzoic acid

Cat. No.: B6403521
CAS No.: 1261936-19-9
M. Wt: 276.71 g/mol
InChI Key: PQMIKGMKPMKIEN-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-methylphenyl)-5-methoxybenzoic acid is an organic compound characterized by the presence of a chloro-substituted phenyl group and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-5-methylphenyl)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-methylphenol and 5-methoxybenzoic acid.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst like sulfuric acid or hydrochloric acid.

    Reaction Steps: The process may include steps such as esterification, chlorination, and subsequent hydrolysis to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the chloro group, potentially converting it to a methyl group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 3-(3-Chloro-5-methylphenyl)-5-formylbenzoic acid.

    Reduction: Formation of 3-(3-Methyl-5-methylphenyl)-5-methoxybenzoic acid.

    Substitution: Formation of 3-(3-Methoxy-5-methylphenyl)-5-methoxybenzoic acid.

Scientific Research Applications

3-(3-Chloro-5-methylphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-Chloro-5-methylphenyl)-5-methoxybenzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • 3-(3-Chloro-5-methylphenyl)-4-methoxybenzoic acid
  • 3-(3-Chloro-5-methylphenyl)-5-ethoxybenzoic acid
  • 3-(3-Chloro-5-methylphenyl)-5-hydroxybenzoic acid

Comparison: Compared to similar compounds, 3-(3-Chloro-5-methylphenyl)-5-methoxybenzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness can make it more suitable for certain applications, such as in the synthesis of specific pharmaceuticals or materials.

Properties

IUPAC Name

3-(3-chloro-5-methylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-3-10(6-13(16)4-9)11-5-12(15(17)18)8-14(7-11)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMIKGMKPMKIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690338
Record name 3'-Chloro-5-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-19-9
Record name 3'-Chloro-5-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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